molecular formula C10H11F2NO B14063834 1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one

1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14063834
M. Wt: 199.20 g/mol
InChI Key: SPKOGFRBSFWQSU-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound features a difluoromethyl group attached to a phenyl ring, which is further substituted with an amino group and a propanone moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. The amino group can be introduced via nucleophilic substitution reactions, while the propanone moiety is often incorporated through Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group may also participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

1-[2-amino-4-(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H11F2NO/c1-2-9(14)7-4-3-6(10(11)12)5-8(7)13/h3-5,10H,2,13H2,1H3

InChI Key

SPKOGFRBSFWQSU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)F)N

Origin of Product

United States

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